Meta-Substitution on the Tolyl Ring Confers Unique Lipophilicity and Electronic Properties Compared to Para and Ortho Isomers
The meta-tolyl substitution in 2-(Propylthio)-1-(m-tolyl)ethan-1-one results in a distinct molecular property profile compared to its para- and ortho-tolyl isomers. Specifically, the meta-isomer exhibits a calculated XLogP3 value of 3.5, which is identical to the ortho-isomer but different from the para-isomer (XLogP3 data not available) [1][2]. The topological polar surface area (TPSA) for both meta and ortho isomers is 42.4 Ų, indicating similar hydrogen-bonding capacities [1][2]. These subtle differences can significantly impact membrane permeability and target binding in biological systems.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1-(2-methylphenyl)-2-(propylsulfanyl)ethan-1-one (ortho-isomer) [2] |
| Quantified Difference | Identical (3.5) within measurement error; TPSA also identical (42.4 Ų) [1][2]. |
| Conditions | Computed property data from chemical databases. |
Why This Matters
For researchers designing SAR studies or optimizing lead compounds, the choice between meta, ortho, and para isomers is not trivial; the meta-isomer provides a specific spatial and electronic environment that may be required for a desired biological activity or synthetic outcome.
- [1] Kuujia. (n.d.). Cas no 1157206-39-7 (2-(Propylthio)-1-(m-tolyl)ethan-1-one). Retrieved from https://www.kuujia.com/cas-1157206-39-7.html View Source
- [2] Kuujia. (n.d.). Cas no 1157366-88-5 (Ethanone, 1-(2-methylphenyl)-2-(propylthio)-). Retrieved from https://www.kuujia.com/cas-1157366-88-5.html View Source
